The compound identified as PubChem_71340030 is known chemically as 1-Pentyne, 5-(2-propenyloxy)-. It is an alkyne characterized by a terminal triple bond and an allylic ether functional group. This compound has garnered attention due to its unique structure, which allows for diverse chemical reactivity and potential applications in various fields such as organic synthesis, medicinal chemistry, and industrial processes.
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen bromide, hydrogen chloride), and oxidizing agents like potassium permanganate or ozone. The reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Research into the biological activity of 1-Pentyne, 5-(2-propenyloxy)- suggests potential interactions with biomolecules. Although specific biological targets have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Studies indicate that the compound may have implications in medicinal chemistry, particularly as a precursor for drug development.
The synthesis of 1-Pentyne, 5-(2-propenyloxy)- can be achieved through the following method:
In industrial settings, large-scale reactors are often utilized along with purification techniques like distillation to obtain the final product efficiently.
1-Pentyne, 5-(2-propenyloxy)- has several notable applications:
The versatility of this compound makes it valuable across different scientific and industrial domains.
Interaction studies involving 1-Pentyne, 5-(2-propenyloxy)- focus on its reactivity and potential biological effects. The compound's ability to act as both a nucleophile and electrophile allows it to engage in various chemical interactions. These characteristics are essential for understanding its role in organic synthesis and potential medicinal applications .
Several compounds share structural similarities with 1-Pentyne, 5-(2-propenyloxy)-. Key comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pentyne | Terminal alkyne | Lacks the allylic ether group |
| 2-Pentyne | Internal alkyne | Triple bond located between second and third carbons |
| 3-Methyl-1-butyne | Branched alkyne | Different functional groups but similar carbon skeleton |
The uniqueness of 1-Pentyne, 5-(2-propenyloxy)- lies in its combination of a terminal triple bond with an allylic ether group. This structural configuration grants it distinct chemical properties and reactivity compared to other similar compounds, allowing for a broader range of chemical transformations and applications.